Flt-3 Inhibitor III

概要

説明

Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .

Chemical Reactions Analysis

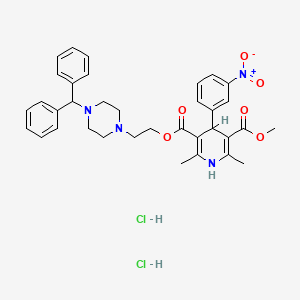

Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .

Physical And Chemical Properties Analysis

Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .

科学的研究の応用

Acute Myeloid Leukemia (AML) Treatment

Flt-3 Inhibitor III is primarily used in the treatment of acute myeloid leukemia (AML) , which is characterized by mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. These mutations are one of the most common genetic alterations in AML, found in approximately one-third of newly diagnosed patients. The inhibitor is used to target aberrant FLT3 receptor signaling, which has significant implications for the biology and clinical management of AML .

Combination Therapy

Studies have explored the use of Flt-3 Inhibitor III in combination with chemotherapy for treating patients with FLT3-ITD relapsed/refractory (R/R) AML. The combination aims to enhance treatment efficacy compared to monotherapy .

Phosphorylation & Dephosphorylation Applications

Flt-3 Inhibitor III controls the biological activity of Flt-3 through its role in phosphorylation and dephosphorylation processes . This small molecule/inhibitor is used for research applications that study these fundamental cellular processes .

Maintenance Therapy

FLT3 inhibitors, including Flt-3 Inhibitor III, have been incorporated into maintenance therapy settings for AML. This involves using the inhibitor post-treatment to prevent relapse and maintain remission .

High-Risk Myelodysplastic Syndrome (HR-MDS)

Flt-3 Inhibitor III has also been studied for its efficacy in treating high-risk myelodysplastic syndrome (HR-MDS) , a group of disorders caused by poorly formed or dysfunctional blood cells .

Non-Specific Inhibition and Extrahematological Toxicity

The non-specific nature of Flt-3 Inhibitor III means it can also suppress other receptors like VEGFR, PDGFRA, PDGFRB, AXL, EGFR, and KIT. While this broad activity can be beneficial, it may also lead to extrahematological toxicity , affecting cutaneous, gastrointestinal, and cardiovascular systems .

作用機序

Target of Action

Flt-3 Inhibitor III primarily targets the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is commonly overexpressed or mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . This receptor plays an essential role in the normal development of hematopoietic stem cells and progenitor cells .

Mode of Action

Flt-3 Inhibitor III is a potent, ATP-competitive, and highly selective Flt-3 inhibitor . It controls the biological activity of Flt-3 . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation . The inhibitor interferes with this process, thereby inhibiting the activation of FLT3 and its downstream signaling pathways .

Biochemical Pathways

The activation of FLT3 leads to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . These signaling pathways promote cellular proliferation, inhibition of apoptosis, and inhibition of differentiation . By inhibiting FLT3, Flt-3 Inhibitor III disrupts these pathways, thereby affecting the proliferation and differentiation of cells .

Pharmacokinetics

Gilteritinib exhibits dose-proportional pharmacokinetics, with a median maximum concentration reached 2-6 hours following dosing and a mean elimination half-life of 113 hours . Elimination is primarily via feces . Gilteritinib is primarily metabolized via cytochrome P450 (CYP) 3A4 .

Result of Action

The inhibition of FLT3 by Flt-3 Inhibitor III results in the disruption of cellular proliferation and differentiation pathways . This leads to a decrease in the proliferation of cells and promotes apoptosis . These effects are particularly beneficial in the treatment of diseases like AML, where FLT3 is commonly overexpressed or mutated .

Action Environment

The efficacy of Flt-3 Inhibitor III can be influenced by various environmental factors. For instance, the presence of other signaling factors such as FL, CXCL12, and FGF2 can affect the primary resistance to FLT3 inhibitors . Furthermore, on-target mutations and off-target aberrations can lead to secondary resistance . Understanding these environmental factors is crucial for optimizing the use of FLT3 inhibitors in clinical practice .

将来の方向性

The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .

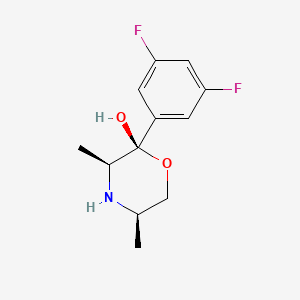

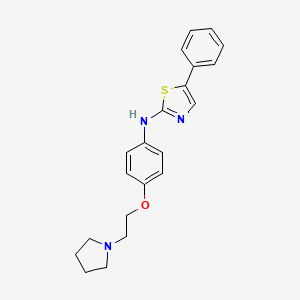

特性

IUPAC Name |

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTULJDGIXMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

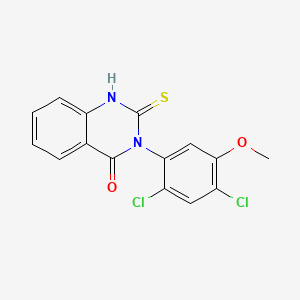

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flt-3 Inhibitor III | |

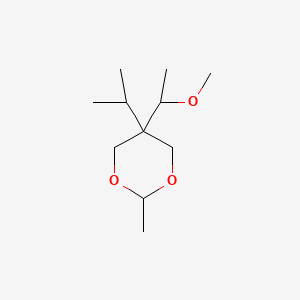

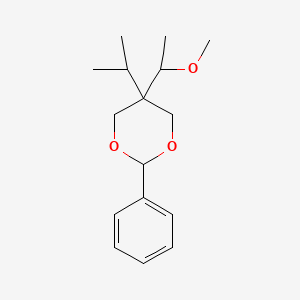

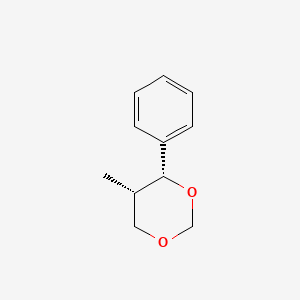

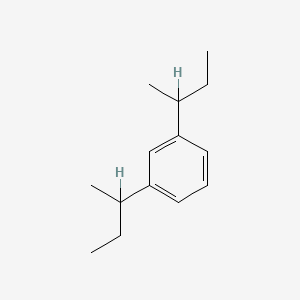

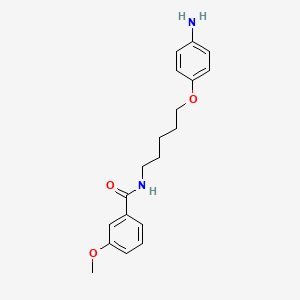

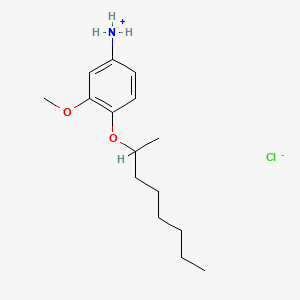

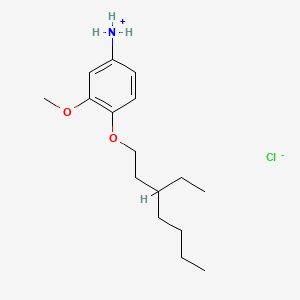

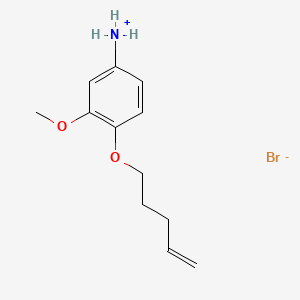

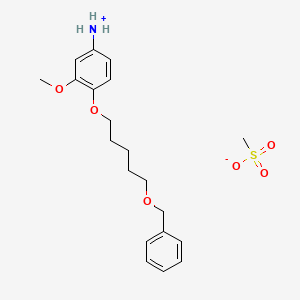

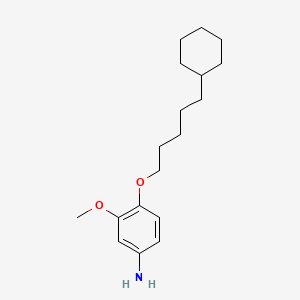

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。